N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide
Description
N-[(2-Hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide is a benzamide derivative featuring a quinoline-hydroxyl substituent and dual methoxyphenyl groups. Its structure combines a benzamide backbone with N-linked aromatic and heteroaromatic moieties, which may influence its physicochemical properties and biological activity. This compound’s unique substitution pattern distinguishes it from other benzamide-based analogs, making it a candidate for comparative analysis with structurally related molecules.
Properties
IUPAC Name |
3-methoxy-N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-21-12-10-20(11-13-21)27(25(29)18-7-5-8-22(15-18)31-2)16-19-14-17-6-3-4-9-23(17)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAKSCYQCXAPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline moiety, which is often associated with various biological activities. Its structure can be summarized as follows:
- Quinoline Derivative : The presence of the quinoline ring is crucial for its biological activity.
- Substituents : The methoxy groups on the benzamide enhance solubility and may influence the compound's interaction with biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, including compounds similar to this compound, exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown effectiveness against several viruses, such as HIV and hepatitis B virus (HBV), by enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Virus Targeted | Mechanism of Action |
|---|---|---|
| IMB-0523 | HBV | Increases A3G levels |
| IMB-26 | HIV | Enhances A3G activity |
| IMB-35 | HCV | Broad-spectrum antiviral |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that similar quinoline derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have demonstrated significant growth inhibition in colon carcinoma cells .
Table 2: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 24a | HCT-15 | <10 | |
| Compound 24b | A-431 | <5 | |
| Compound 13 | Multiple Cell Lines | <20 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Viral Replication : By increasing levels of APOBEC3G, the compound disrupts viral replication processes.
- Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins, which are crucial for cell survival .
Case Studies and Research Findings
Several studies highlight the efficacy of quinoline derivatives in clinical and laboratory settings:
- Study on HBV Inhibition : A recent study demonstrated that a derivative similar to this compound effectively inhibited HBV in vitro and in vivo using a duck HBV model .
- Anticancer Efficacy : Another research project reported that quinoline-based compounds exhibited significant cytotoxicity against various cancer cell lines, with some showing better efficacy than standard chemotherapy agents like doxorubicin .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several benzamide derivatives reported in the literature. Key analogs include:
Key Observations :
- The target compound’s quinoline-hydroxyl group is distinct from naphthoquinone (6e, ) or piperazine () substituents in analogs.
- Methoxyphenyl groups are common in many analogs but differ in substitution patterns (e.g., sulfamoyl in , acetyl in ).
Physicochemical Properties
Table: Comparative Physicochemical Data
Key Observations :
- The hydroxyquinoline group in the target compound may lower solubility compared to methoxy-only analogs (e.g., ).
- Boron-containing derivatives () exhibit higher melting points (e.g., 240–242°C) due to increased rigidity .
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
